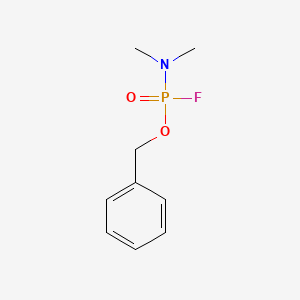
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is an organophosphorus compound known for its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a phosphonofluoridic acid group, which is esterified with dimethyl and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, phenylmethyl ester typically involves the reaction of dimethyl phosphite with benzyl fluoride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(CH3O)2P(O)H+C6H5CH2F→(CH3O)2P(O)CH2C6H5+HF
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives and alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation/Reduction: Phosphonic acid derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, dimethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): A well-known nerve agent with similar structural features but different applications and toxicity.
Cyclohexyl methylphosphonofluoridate: Another organophosphorus compound with similar reactivity but different physical properties.
Uniqueness
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
85473-35-4 |
|---|---|
Molekularformel |
C9H13FNO2P |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
N-[fluoro(phenylmethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H13FNO2P/c1-11(2)14(10,12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
PJDBBIWTLKNSQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(OCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



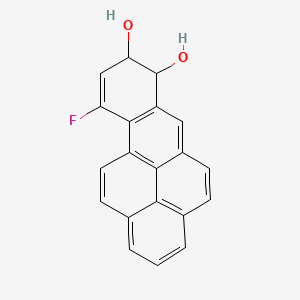
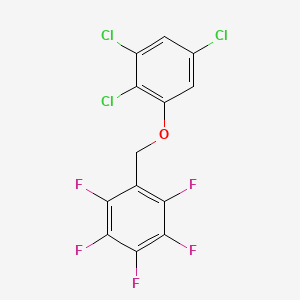
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

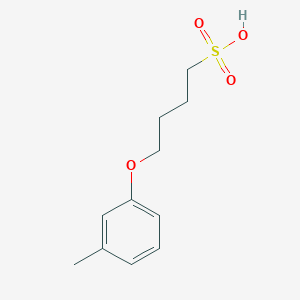
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
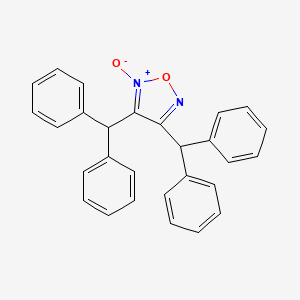
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
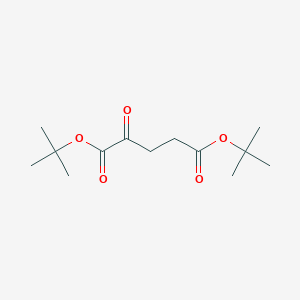
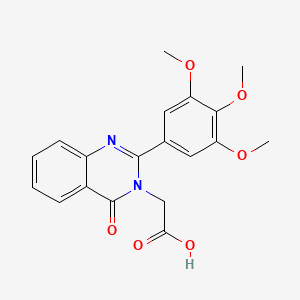
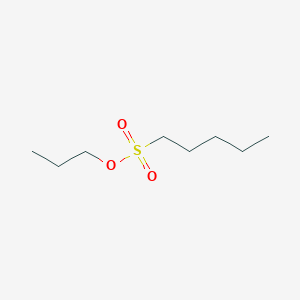
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
